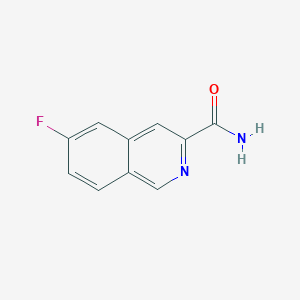

6-Fluoroisoquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 6-fluoroisoquinoline derivatives involves several key steps, including metalation, iodination, and the introduction of various substituents to the quinoline ring. For instance, the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides, which are analogues of NK-3 antagonist SB 223412, utilizes metalation directed by the fluorine atom for iodination of the quinoline ring . Another study describes the synthesis of 6-fluoroquinoline derivatives with modifications at the 2 and 4 positions of the ring, which were tested for antiplasmodial activity . Additionally, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids from 1,2,3,4-tetrafluoro benzene was reported, with the compounds being evaluated for antimycobacterial activities .

Molecular Structure Analysis

The molecular structure of 6-fluoroisoquinoline derivatives is crucial for their biological activity. The presence of the fluorine atom at the 6-position is a common feature that influences the electronic properties of the molecule. The absolute configuration of flumequine, a derivative of 6-fluoroisoquinoline, was determined through the synthesis of optically active forms and X-ray structures of diastereoisomeric salts . This highlights the importance of stereochemistry in the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-fluoroisoquinoline derivatives are diverse and include cyclization, metalation, and substitution reactions. For example, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involved cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by treatment with various substituted arylisocyanates and arylisothiocyanates . These reactions are critical for introducing different substituents that confer unique properties to the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroisoquinoline derivatives, such as log P, log D, ligand efficiency, and permeability, are important parameters that affect their pharmacokinetic and pharmacodynamic profiles. The study on new 6-fluoroquinoline derivatives with antiplasmodial activity calculated some of these parameters and determined them experimentally, finding that certain compounds showed high antiplasmodial activity both in vitro and in vivo . Another study synthesized compounds with potent antibacterial activity and found that they exhibited excellent inhibitory activity against bacterial DNA topoisomerase IV, with some showing reduced inhibitory activity against human DNA topoisomerase II .

Scientific Research Applications

Medical Imaging Studies

6-Fluoroisoquinoline-3-carboxamide derivatives have been synthesized for their potential use in medical imaging studies. These compounds, such as fluoroiodo-2-phenylquinoline-4-carboxamides, are analogues of NK-3 antagonist SB 223412 and have been evaluated as NK-3 ligands. Their synthesis focuses on metalation directed by the fluorine atom for iodination of the quinoline ring. These compounds are being developed for applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies (Bennacef et al., 2004).

Cytotoxic Activity in Cancer Research

In cancer research, various derivatives of this compound have been prepared to study their biological effects. For instance, benzimidazo[2,1-a]isoquinolines with carboxamide side chains have been synthesized and evaluated for their cytotoxic activities against a panel of cell lines. This research is pivotal in understanding the structure-activity relationships of these compounds and their potential use as anticancer agents (Deady et al., 2000).

Anti-Plasmodial Activity

The modification of 6-fluoroquinolines has led to the development of new compounds with significant antiplasmodial activity. These compounds have been tested against strains of Plasmodium falciparum and demonstrated promising results both in vitro and in vivo. This research contributes to the development of new antimalarial drugs, especially against multidrug-resistant strains (Hochegger et al., 2019).

PET Radioligands for Peripheral Benzodiazepine Receptor Imaging

The development of PET radioligands using isoquinoline carboxamide derivatives has been an area of research. These analogues, designed to bind strongly and selectively to peripheral benzodiazepine receptor (PBR) binding sites, could potentially be used for in vivo imaging by PET. This research is significant for understanding and diagnosing various neurological and psychiatric disorders (Yu et al., 2008).

Antimicrobial Studies

Several fluoroquinolone-based 4-thiazolidinones, derivatives of this compound, have been synthesized and screened for their antimicrobial properties. This research has potential implications in the development of new antibacterial and antifungal agents (Patel & Patel, 2010).

Safety and Hazards

Future Directions

Future research could focus on the potential applications of 6-Fluoroisoquinoline-3-carboxamide and similar compounds. For instance, indole-2-carboxamides have been investigated for their potential use in pharmacological compounds . Additionally, quinoline-3-carboxamides have been shown to have anti-inflammatory properties and could be explored for their potential use in treating chronic liver inflammation and liver fibrosis .

properties

IUPAC Name |

6-fluoroisoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEULKRIXGFLKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3007222.png)

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B3007226.png)

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)

![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)

![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)